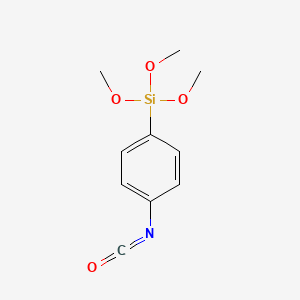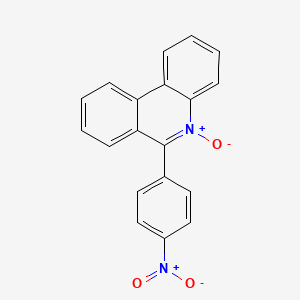![molecular formula C20H18O4S4 B14312761 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid CAS No. 110699-22-4](/img/structure/B14312761.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid is an organic compound with a complex structure that includes a biphenyl backbone and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative and introduce the carbonothioylsulfanediyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.
化学反応の分析
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl groups to thiols.
Substitution: The biphenyl backbone allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A simpler biphenyl derivative with carboxylic acid groups.
2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains an amino group and carboxylic acid groups on the biphenyl backbone.
Biphenyl-4,4’-diboronic acid: Used in cross-coupling reactions and has boronic acid groups.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid is unique due to its combination of carbonothioylsulfanediyl groups and biphenyl backbone, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
110699-22-4 |
|---|---|
分子式 |
C20H18O4S4 |
分子量 |
450.6 g/mol |
IUPAC名 |
2-[4-[4-(1-carboxyethylsulfanylcarbothioyl)phenyl]benzenecarbothioyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C20H18O4S4/c1-11(17(21)22)27-19(25)15-7-3-13(4-8-15)14-5-9-16(10-6-14)20(26)28-12(2)18(23)24/h3-12H,1-2H3,(H,21,22)(H,23,24) |
InChIキー |
GOCWBYCGOSUETM-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)SC(=S)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)SC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
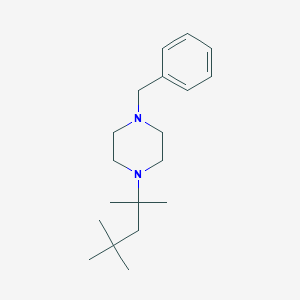
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
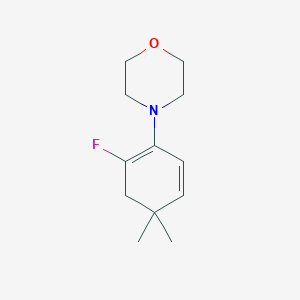
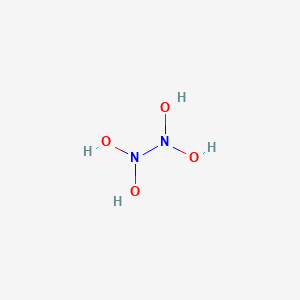
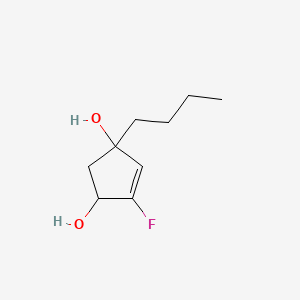
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)
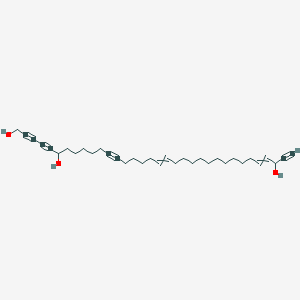


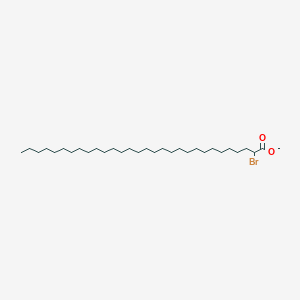
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
